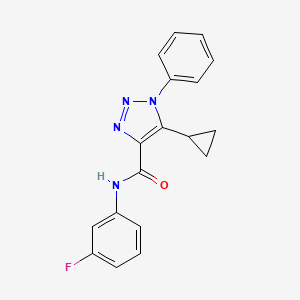
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The triazole ring system is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O2. The presence of the cyclopropyl group contributes to its conformational rigidity, which can enhance binding affinity to biological targets. The fluorophenyl moiety may also play a role in modulating the compound's interaction with proteins.
Anticancer Activity
Research indicates that compounds containing the 1H-1,2,3-triazole scaffold exhibit notable anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that triazole derivatives could inhibit mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in cancer progression. This suggests that this compound may also possess similar anticancer effects .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Triazole-based compounds are often evaluated for their effectiveness against various bacterial strains. Preliminary studies indicate that modifications at the carboxamide position can enhance antibacterial activity. For example, related compounds have exhibited minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .
Case Studies
- Anticancer Efficacy : In vitro studies have reported that triazole derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.
- Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to this compound showed MIC values as low as 0.195 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Data Tables
属性
IUPAC Name |
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZKQHJSFLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














